Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate
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Overview
Description
Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. Deuterium is an isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and different reaction kinetics compared to non-deuterated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate typically involves multiple steps, starting with the deuteration of precursor molecules. One common method is the deuteration of 4-hydroxybenzoic acid, followed by methylation to introduce the dideuteriomethoxy group. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of specialized equipment and controlled environments ensures the high purity and yield of the final product. Deuterated compounds are often produced in facilities equipped to handle isotopic labeling and separation techniques .
Chemical Reactions Analysis
Types of Reactions
Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions can convert the compound into deuterated alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, catalysts, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Scientific Research Applications
Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic properties.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the stability and efficacy of pharmaceuticals.
Mechanism of Action
The mechanism of action of Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can alter the compound’s binding affinity and metabolic stability, leading to different biological effects compared to non-deuterated analogs. These effects are often studied using advanced analytical techniques to understand the compound’s behavior at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetradeuterio-4-methoxyaniline: Another deuterated compound with similar isotopic labeling but different functional groups.
Deuterio-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)methanone: A compound with a similar deuterated phenyl structure but different substituents.
Uniqueness
Deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate is unique due to its specific combination of deuterated methoxy and benzoate groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in research applications where isotopic labeling is essential .
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
deuterio 2,3,5,6-tetradeuterio-4-(dideuteriomethoxy)benzoate |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D2,2D,3D,4D,5D/hD |
InChI Key |
ZEYHEAKUIGZSGI-NSYKEGMCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O[2H])[2H])[2H])OC([2H])[2H])[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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